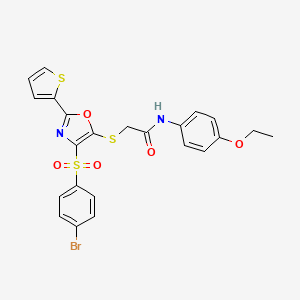
2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN2O5S3 and its molecular weight is 579.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The molecular formula of the compound is C18H20BrN3O3S2. Its structure includes several functional groups that are crucial for its biological activity:
| Component | Description |
|---|---|
| Bromophenyl Group | Enhances reactivity and potential biological interactions. |
| Sulfonyl Group | Known to influence pharmacological properties. |
| Oxazole Ring | Provides structural integrity and biological activity. |
| Thioether Linkage | May affect solubility and bioavailability. |
| Ethoxyphenyl Acetamide | Contributes to the overall pharmacological profile. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the oxazole ring followed by the introduction of the various substituents. The general synthetic route includes:
- Formation of the Oxazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups: Subsequent reactions introduce the bromophenyl, sulfonyl, thiophen-2-yl, and ethoxyphenyl groups.
- Finalization: The acetamide moiety is added to complete the structure.
Analgesic Properties
Research indicates that compounds similar to this one exhibit significant analgesic effects. In a study assessing various oxazole derivatives, it was found that the presence of specific substituents, such as the bromophenyl and sulfonyl groups, enhances pain-relieving properties through inhibition of pain pathways.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity. Molecular docking studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The binding affinity of this compound to COX-2 was evaluated through computational methods, indicating promising inhibitory potential.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, potentially through oxidative stress pathways activated by its reactive functional groups.
Case Studies
-
Analgesic Activity Study:
- In a controlled experiment using writhing and hot plate tests on mice, compounds containing similar structures exhibited significant reduction in pain responses compared to control groups, suggesting effective analgesic properties.
-
Anti-inflammatory Evaluation:
- A study conducted on inflammatory models showed marked reduction in edema when treated with this compound, indicating its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment:
- Cell viability assays on human cancer cell lines revealed that treatment with this compound resulted in reduced cell proliferation, with IC50 values indicating strong cytotoxic effects.
Propiedades
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5S3/c1-2-30-17-9-7-16(8-10-17)25-20(27)14-33-23-22(26-21(31-23)19-4-3-13-32-19)34(28,29)18-11-5-15(24)6-12-18/h3-13H,2,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUHNMHUQZXAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













